molecular formula C14H14ClN3O B1455098 2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride CAS No. 1401426-11-6

2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride

Cat. No. B1455098
M. Wt: 275.73 g/mol
InChI Key: MSFGBWMPKZBUFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride” is a chemical compound with the molecular formula C14H14ClN3O and a molecular weight of 275.73 g/mol. It is available for purchase online for pharmaceutical testing .

Scientific Research Applications

  • Phenoxy Derivatives in Medicinal Chemistry

    • Application : Phenoxy derivatives are used in the design and development of new pharmaceutical compounds. They are studied for their utilization of drugs and their biological effects .
    • Methods : Various chemical techniques and computational chemistry applications are used to study these compounds .
    • Results : The research focuses on the literature survey of chemical diversity of phenoxy acetamide and its derivatives in the molecular framework to get complete information regarding pharmacologically interesting compounds .
  • m-Aryloxy Phenols in Various Industries

    • Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .
    • Results : m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

properties

IUPAC Name

2-[4-(methylaminomethyl)phenoxy]pyridine-3-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O.ClH/c1-16-10-11-4-6-13(7-5-11)18-14-12(9-15)3-2-8-17-14;/h2-8,16H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFGBWMPKZBUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OC2=C(C=CC=N2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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